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CHLOROBENZYL)PIPERAZINO]

(2-FURYL)METHANONE

Cat. No.: B5763626

Get Quote

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of

numerous approved drugs and clinical candidates. Its two nitrogen atoms provide versatile

handles for chemical modification, allowing for the fine-tuning of physicochemical properties

and pharmacological activity. When combined with a chlorobenzyl moiety, the resulting scaffold

is a cornerstone for developing agents targeting the central nervous system (CNS) and other

biological systems.[1][2]

This guide offers a senior application scientist's perspective on the 1-(2-

chlorobenzyl)piperazine core. We will explore its fundamental properties, provide field-proven

synthetic protocols for its preparation and derivatization, and discuss its significance in the

development of novel therapeutics, including potential anti-epileptic and tyrosinase-inhibiting

agents.[3][4]

Chemical Structure and Physicochemical Properties
The foundational structure is 1-(2-chlorobenzyl)piperazine. The presence of the chlorine atom

at the ortho position of the benzyl ring, as opposed to the more common para position, can
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significantly influence steric and electronic properties, potentially leading to unique

pharmacological profiles.

While specific experimental data for the 2-chloro isomer is sparse in the provided literature, the

properties of the closely related 1-(4-chlorobenzyl)piperazine provide a reliable proxy for

estimation and characterization.

Table 1: Physicochemical Properties of Chlorobenzylpiperazine Isomers

Property
1-(4-
Chlorobenzyl)piper
azine

1-(2-
Chlorobenzyl)piper
azine
(Predicted/Analogo
us)

Source

CAS Number 23145-88-2
55322-11-7 (for

dihydrochloride)

Molecular Formula C₁₁H₁₅ClN₂ C₁₁H₁₅ClN₂

Molecular Weight 210.70 g/mol 210.70 g/mol

Appearance
Clear yellow liquid or

white/off-white powder
Expected to be similar [1][2]

Boiling Point 106 °C @ 0.1 mbar
Similar boiling point

expected
[2]

Density 1.140 g/mL at 25 °C
Similar density

expected

pKa
9.11 ± 0.10

(Predicted)
Similar pKa expected [1]

LogP 2.167 (Predicted) 3.1 (Predicted) [5][6]

Expert Insight: The predicted increase in LogP for the 2-chloro isomer suggests slightly higher

lipophilicity compared to the 4-chloro isomer. This can impact properties like blood-brain barrier

permeability and metabolic stability, which are critical considerations in CNS drug development.

[4]
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Synthesis and Derivatization Workflows
The synthesis of the 1-(2-chlorobenzyl)piperazine scaffold and its subsequent conversion to

methanone derivatives involves robust and scalable chemical reactions.

Synthesis of the 1-(2-Chlorobenzyl)piperazine Core
The most direct and widely used method is the nucleophilic substitution of 2-chlorobenzyl

chloride with piperazine.

Causality Behind Experimental Choices:

Excess Piperazine: Using a significant excess of piperazine (4-10 equivalents) is crucial. It

serves a dual purpose: acting as the nucleophile and as the base to neutralize the HCl

byproduct generated during the reaction. This statistical excess heavily favors the formation

of the desired mono-substituted product over the bis-substituted byproduct.[7]

Base (e.g., K₂CO₃, Et₃N): In protocols where a smaller excess of piperazine is used, an

external inorganic or organic base is required to scavenge the HCl. This prevents the

protonation of the piperazine starting material, which would render it non-nucleophilic and

halt the reaction.[7][8]

Solvent: A polar aprotic solvent like DMF or a less polar solvent like toluene or butanone is

typically used to ensure the solubility of the reactants.[7][8]

Detailed Protocol: N-Alkylation of Piperazine

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add

anhydrous piperazine (4.0 eq).

Dissolution: Add a suitable solvent, such as toluene or anhydrous DMF (approx. 5-10 mL per

gram of piperazine).

Reactant Addition: While stirring, add a solution of 2-chlorobenzyl chloride (1.0 eq) in the

same solvent dropwise. An exotherm may be observed.

Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]
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Work-up: Cool the reaction mixture to room temperature. Pour it into a separatory funnel

containing water and a suitable organic solvent like ethyl acetate.

Extraction: Extract the aqueous layer with the organic solvent (3x). Combine the organic

layers.

Washing: Wash the combined organic layers with water and then with brine to remove

excess piperazine and inorganic salts.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure to yield the crude product.

Purification: The product can be purified by column chromatography on silica gel or by

vacuum distillation.

Workflow Diagram: Synthesis of 1-(2-Chlorobenzyl)piperazine
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Caption: Synthetic workflow for 1-(2-chlorobenzyl)piperazine.

Synthesis of Piperazinyl Methanone Derivatives
The secondary amine on the 1-(2-chlorobenzyl)piperazine core is a versatile nucleophile for

forming amide bonds (methanones) via N-acylation. This is a common strategy for building

molecular complexity.

Detailed Protocol: N-Acylation to form Amides
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This protocol is adapted from the synthesis of related piperazine ethanones and is a self-

validating system for creating a C-N bond.[9][10]

Setup: Dissolve 1-(2-chlorobenzyl)piperazine (1.0 eq) in a dry aprotic solvent like

dichloromethane (CH₂Cl₂) under a nitrogen atmosphere at 0 °C.

Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or N,N-

diisopropylethylamine (DIPEA) (1.5-2.0 eq) to the solution.

Acylating Agent: Slowly add the desired acylating agent (e.g., an acid chloride like

chloroacetyl chloride, 1.1 eq) dropwise.[9] The reaction is often rapid and exothermic.

Reaction: Stir the mixture at 0 °C and allow it to warm to room temperature for 1-3 hours.

Monitor by TLC for the disappearance of the starting material.

Quenching: Quench the reaction by adding cold water or a saturated aqueous solution of

sodium bicarbonate (NaHCO₃).

Extraction: Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2x).

Washing: Combine the organic layers and wash with water, followed by brine.

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and

evaporate the solvent under reduced pressure.

Purification: The resulting crude amide (methanone derivative) is typically purified by silica

gel column chromatography.

Workflow Diagram: Synthesis of a Piperazinyl Methanone Derivative
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Caption: General workflow for N-acylation of the piperazine core.

Pharmacological Significance and Applications
Derivatives of the (chlorobenzyl)piperazine scaffold have shown promise in several therapeutic

areas. The specific substitution pattern is key to their biological activity.

Tyrosinase Inhibition: Certain [4-(fluorobenzyl)piperazin-1-yl]methanones have been

identified as potent competitive inhibitors of tyrosinase, an enzyme involved in melanin

production.[3] The compound [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-
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nitrophenyl)methanone was found to be approximately 100-fold more active than the

reference compound kojic acid. Docking studies suggest the fluorobenzyl portion projects

towards the copper ions in the enzyme's active site. This suggests that 2-chlorobenzyl

analogues could have similar or unique inhibitory profiles and are of high interest for treating

hyperpigmentation disorders.[3]

Anti-Seizure Activity: In a study using a zebrafish model of epilepsy, a complex derivative

containing a 2-chloro-4-fluorobenzyl moiety, 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-

oxadiazol-5(4H)-one, was identified as a novel anti-epileptic agent.[4] This compound was

shown to modulate levels of several neurotransmitters and neurosteroids, including GABA

and serotonin, and protect against oxidative stress. This highlights the potential of the 2-

chlorobenzyl scaffold in developing new treatments for neurological disorders like epilepsy.

[4]

CNS Receptor Modulation: The parent compound 1-(4-chlorobenzyl)piperazine is known to

inhibit serotonin (5-HT) uptake.[11] This activity is a hallmark of many antidepressant and

anxiolytic drugs, making this scaffold a valuable starting point for research into new

treatments for depression and anxiety.[2]

Conceptual Diagram: Therapeutic Potential
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Caption: From core scaffold to potential therapeutic applications.
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Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and quantity of the

synthesized compounds. A combination of chromatographic and spectroscopic techniques is

standard practice.

High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the workhorse method for assessing purity and quantifying the

compound.[12]

Protocol: Purity Analysis

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or

formic acid to improve peak shape).

Flow Rate: 1.0 mL/min.[12]

Detection: UV detector set to a wavelength where the aromatic ring shows strong

absorbance (e.g., 210-230 nm).[12]

Sample Prep: Dissolve the sample in the mobile phase or a compatible solvent like

methanol to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before

injection.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation.

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons

of the 2-chlorobenzyl group, a singlet for the benzylic CH₂ protons, and complex multiplets

for the eight piperazine protons. Upon acylation to form a methanone, the symmetry of the

piperazine ring is broken, leading to more complex and distinct signals for the piperazine

protons.[9][10]
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¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms. Key signals

include those in the aromatic region (~120-140 ppm), the benzylic CH₂ carbon, the

piperazine carbons (~40-60 ppm), and, for methanone derivatives, the carbonyl carbon

(>160 ppm).[9][10]

Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the target compound.

Technique: Electrospray ionization (ESI) is typically used, as it is a soft ionization technique

suitable for these molecules.

Expected Ion: In positive ion mode, the expected signal would be the protonated molecule

[M+H]⁺. The presence of a chlorine atom will result in a characteristic isotopic pattern, with a

second peak ([M+2]+) at approximately one-third the intensity of the main peak, which is a

definitive confirmation of a single chlorine atom in the structure.

Conclusion
While the name "4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE" is ambiguous, the

underlying 1-(2-chlorobenzyl)piperazine scaffold is a molecule of significant interest to

medicinal chemists. Its straightforward synthesis and the versatility of its secondary amine for

derivatization into "methanones" and other functional groups make it a valuable building block

for creating novel chemical entities. The demonstrated potential of its derivatives as tyrosinase

inhibitors and anti-seizure agents underscores the value of this scaffold for future drug

discovery and development efforts. This guide provides the foundational protocols and

scientific rationale necessary for researchers to confidently synthesize, characterize, and utilize

this important chemical core.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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